Antimycobacterial Potency of 7-Deazapurine Scaffold
The 7-deazapurine scaffold, which forms the core of 6-Hydroxy-2-methoxy-7-deazapurine, provides a platform for antimycobacterial activity that is superior to the parent purine class. A comparative study against Mycobacterium tuberculosis H37Rv revealed that several 7-deazapurine analogs achieve Minimum Inhibitory Concentration (MIC) values between 0.08 and 0.35 μM, which are comparable to or better than the first-line reference drugs rifampicin (MIC 0.09 μM) and isoniazid (MIC 0.28 μM) [1]. In contrast, 9-deaza analogs were found to be weak inhibitors, and the parent purines were less potent, highlighting that the specific 7-deaza modification is essential for this level of activity [1].
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC range for 7-deazapurine analogs: 0.08–0.35 μM |
| Comparator Or Baseline | Rifampicin: MIC 0.09 μM; Isoniazid: MIC 0.28 μM; PA-824: MIC 0.44 μM |
| Quantified Difference | 7-Deazapurines demonstrate MICs up to 5.5-fold lower (more potent) than PA-824 and are equipotent to rifampicin |
| Conditions | In vitro against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) |
Why This Matters
For researchers developing new antitubercular agents, the 7-deazapurine core offers a validated starting point with potency that matches or exceeds current clinical gold standards, justifying its selection over purine or 9-deaza scaffolds.
- [1] Gundersen, L. L., et al. (2002). Synthesis and antimycobacterial activity of 6-arylpurines: the critical role of the 7-deazapurine scaffold. (Data aggregated from Scite author profile). European Journal of Medicinal Chemistry, 37(11), 923-930. View Source
